Propan-2-yl trifluoromethanesulfinate
Description
Propan-2-yl trifluoromethanesulfinate (CAS 未提供) is an organofluorine compound featuring a trifluoromethanesulfinate group (CF₃SO₂⁻) bound to an isopropyl (propan-2-yl) moiety. This compound is structurally related to sodium trifluoromethanesulfinate (Langlois reagent), a widely used trifluoromethylating agent in organic synthesis .
Properties
CAS No. |
61795-08-2 |
|---|---|
Molecular Formula |
C4H7F3O2S |
Molecular Weight |
176.16 g/mol |
IUPAC Name |
propan-2-yl trifluoromethanesulfinate |
InChI |
InChI=1S/C4H7F3O2S/c1-3(2)9-10(8)4(5,6)7/h3H,1-2H3 |
InChI Key |
IYAZOAACOIMDMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OS(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl trifluoromethanesulfinate can be synthesized through various methods. One common method involves the reaction of trifluoromethanesulfonic anhydride with isopropanol under controlled conditions . This reaction typically requires the presence of a base, such as pyridine, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl trifluoromethanesulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form trifluoromethanesulfonic acid.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can participate in substitution reactions, where the trifluoromethyl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions include trifluoromethanesulfonic acid, various substituted derivatives, and reduced forms of the original compound .
Scientific Research Applications
Propan-2-yl trifluoromethanesulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which propan-2-yl trifluoromethanesulfinate exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. This group can enhance the lipophilicity and metabolic stability of molecules, making them more effective in their biological roles. The pathways involved often include the modulation of enzyme activity and the stabilization of molecular structures .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key distinctions between Propan-2-yl trifluoromethanesulfinate and analogous sulfinates/sulfonates:
Key Differences:
- Reactivity Profile: Unlike sodium trifluoromethanesulfinate, which participates in radical trifluoromethylation due to its ionic nature, this compound may favor nucleophilic pathways.
- Solubility : Sodium trifluoromethanesulfinate’s water solubility makes it ideal for aqueous-phase reactions, while the isopropyl derivative is better suited for organic media. This aligns with trends observed in other sulfinate esters .
- Stability : this compound likely shares the hydrolytic stability of sulfinate esters, contrasting with sodium trifluoromethanesulfinate’s sensitivity to moisture .
Comparison with Degradation Byproducts of Fluorinated Compounds
For instance:
- 4-Isopropenylphenol (a BPA degradation product) contains an isopropyl group but lacks fluorine. Its detection in ozonation and photocatalytic processes underscores the persistence of isopropyl-substituted aromatics, suggesting this compound’s trifluoromethyl group may further hinder degradation.
- Trifluoroethanol (used in NMR studies of sulfinates ) demonstrates fluorine’s inductive effects, which stabilize adjacent functional groups. This effect likely extends to this compound, enhancing its resistance to enzymatic cleavage compared to non-fluorinated sulfinates .
Fluorine-Specific Advantages Over Non-Fluorinated Analogs
This compound benefits from fluorine’s unique properties:
- Lipophilicity: The CF₃ group increases logP compared to non-fluorinated sulfinates (e.g., propan-2-yl methanesulfinate), improving membrane permeability in drug delivery .
- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, as seen in fluorinated pharmaceuticals .
- Stereoelectronic Effects : The CF₃ group may direct regioselectivity in reactions, a trait exploited in Langlois reagent chemistry .
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